6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Description
Introduction to 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine in Modern Drug Discovery
Structural Significance of Imidazo[1,2-b]pyridazine Core in Bioactive Compounds
The imidazo[1,2-b]pyridazine scaffold, a fused bicyclic system featuring a five-membered imidazole ring adjacent to a six-membered pyridazine moiety, provides a versatile platform for kinase inhibition. Its planar geometry enables deep penetration into hydrophobic kinase pockets, while nitrogen atoms at positions 1, 2, 5, and 7 participate in critical hydrogen-bonding interactions with conserved residues like the hinge-region backbone.
Key Structural Advantages:
- Electron-rich aromatic system : Facilitates charge-transfer interactions with tyrosine or phenylalanine residues in kinase active sites.
- Substituent tolerance : Positions 2, 3, 6, and 8 allow modular functionalization to optimize target selectivity. For example, 6-substituted morpholine derivatives enhance TAK1 inhibition by 95% compared to unsubstituted analogs.
| Substituent Position | Functional Group | Target Kinase | Inhibition Efficacy |
|---|---|---|---|
| 2 | 3-Nitrophenyl | Mps1/TTK | IC₅₀ = 0.70 nM |
| 6 | Morpholine | TAK1 | 95% at 100 nM |
| 3 | Ethynyl | BCR-ABL | Kd = 0.6 nM |
The chlorine atom at position 6 in this compound introduces steric bulk and electron-withdrawing effects, modulating electron density across the scaffold. This substitution pattern has been shown to improve metabolic stability by reducing cytochrome P450-mediated oxidation.
Historical Evolution of Nitrophenyl-Substituted Heterocycles in Medicinal Chemistry
Nitrophenyl groups have cycled through periods of dominance and skepticism in drug design. Early applications focused on antibacterial agents, where the nitro group’s redox activity enabled prodrug activation in anaerobic pathogens. However, toxicity concerns limited broader adoption until structural insights revealed its utility in kinase inhibition.
Milestones in Nitrophenyl Heterocycle Development:
- 1950s–1970s : Nitrofuran derivatives like nitrofurantoin dominated urinary tract infection treatments, leveraging nitro group reduction for bactericidal activity.
- 2000s : X-ray crystallography studies demonstrated nitro groups forming dipole-dipole interactions with kinase lysine residues (e.g., Lys-63 in TAK1), renewing interest in nitroaromatic pharmacophores.
- 2010s : Imidazo[1,2-b]pyridazine derivatives with 3-nitrophenyl substituents achieved picomolar inhibition of Mps1 kinase, a key regulator of mitotic checkpoint signaling.
The resurgence of nitrophenyl groups stems from their ability to fine-tune electronic properties. In this compound, the nitro group withdraws electron density from the adjacent phenyl ring, increasing the compound’s dipole moment to 5.2 Debye. This enhances solubility in polar active sites while maintaining adequate lipophilicity for membrane permeation (clogP = 2.9).
Molecular docking studies illustrate how the nitro group’s orientation enables dual interactions: the π-system stacks against Phe-174 in TAK1, while one oxygen atom forms a 2.9 Å hydrogen bond with Lys-63’s side chain. Such interactions explain the 100-fold selectivity improvement over analogous non-nitrated compounds in kinase panels.
Properties
IUPAC Name |
6-chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2/c13-11-4-5-12-14-10(7-16(12)15-11)8-2-1-3-9(6-8)17(18)19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWJARVERQGPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=N2)C=CC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229161 | |
| Record name | 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244081-71-8 | |
| Record name | 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244081-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine typically involves the reaction of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine with sodium benzenesulfinate in dimethylsulfoxide. The reaction mixture is stirred at room temperature for 15 hours to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium benzenesulfinate in dimethylsulfoxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.
Reduction: 6-Chloro-2-(3-aminophenyl)imidazo[1,2-b]pyridazine.
Oxidation: Oxidized imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antikinetoplastid agents, showing activity against protozoan parasites like Leishmania spp.
Biological Studies: The compound is used in studies to understand its effects on cell viability and its potential as a therapeutic agent.
Chemical Synthesis: It acts as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets within protozoan parasites. It is believed to interfere with essential biochemical pathways, leading to the inhibition of parasite growth and viability. The exact molecular targets and pathways are still under investigation, but the compound’s nitro group is thought to play a crucial role in its bioactivity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Antimicrobial and Antiparasitic Activity
- Piperazine derivatives (e.g., 6-(piperazin-1-yl)-2-aryl): Exhibit broad-spectrum antimicrobial activity against Streptococcus pyogenes and Escherichia coli, with MIC values <10 µg/mL. The 3-nitrophenyl group in the target compound may reduce solubility, limiting its efficacy compared to piperazine analogues .
- Sulfonamide derivatives : Show enhanced antiparasitic activity against Plasmodium falciparum (IC₅₀ = 0.8 µM) but higher cytotoxicity (CC₅₀ = 12 µM) .
Kinase Inhibition
- VEGFR2 inhibitors : Imidazo[1,2-b]pyridazines with anilide groups (e.g., 6-chloro-2-aryl) bind to the hinge region via hydrogen bonding with Cys917. The 3-nitrophenyl group in the target compound may sterically hinder this interaction compared to smaller substituents like CF₃ .
- IKKβ inhibitors : Substitution at position 3 (nitro) and 6 (chlorine) improves potency (IC₅₀ < 50 nM) by stabilizing interactions with Lys44 and Glu61 in the ATP-binding pocket .
Antiproliferative Effects
- Thiazolidinedione-substituted derivatives : Exhibit potent activity against HT29 colon cancer cells (IC₅₀ = 1.2 µM) via inhibition of Trk kinases. The nitro group in the target compound may enhance oxidative stress pathways, contributing to cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Compound | LogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 6-Chloro-2-(3-nitrophenyl) | 3.8 | <10 | 15 (CYP3A4) |
| 6-Chloro-2-(trifluoromethyl) | 4.2 | <5 | 22 (CYP2D6) |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio) | 2.5 | 120 | 45 (CYP3A4) |
| 6-Chloro-2-(4-fluorophenyl) | 2.9 | 50 | 30 (CYP2C9) |
Key Observations :
- The 3-nitrophenyl group increases LogP, reducing aqueous solubility compared to dimethylaminophenyl or fluorophenyl analogues .
- Trifluoromethyl substitution improves metabolic stability but exacerbates solubility challenges .
Biological Activity
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound notable for its potential biological activities, particularly against protozoan parasites. This compound features a chloro group at the 6th position and a nitrophenyl group at the 2nd position of the imidazo[1,2-b]pyridazine ring structure. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly in the development of antiparasitic agents.
Antiparasitic Activity
Research has shown that this compound exhibits significant activity against various protozoan parasites:
- Trypanosoma brucei : The compound demonstrated an effective half-maximal effective concentration (EC50) of approximately 0.38 µM against the trypomastigote bloodstream form of T. brucei, indicating strong antiparasitic potential .
- Leishmania spp. : The activity against Leishmania donovani and Leishmania infantum was also evaluated. However, it showed reduced efficacy with EC50 values exceeding 15.6 µM for promastigotes and 1.6 µM for axenic amastigotes due to poor solubility in culture media .
Cytotoxicity
The cytotoxic effects of this compound were assessed using the HepG2 cell line, revealing a CC50 greater than 7.8 µM , suggesting that while the compound is effective against parasites, it may have limited toxicity to human cells at these concentrations .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within protozoan parasites, disrupting essential biochemical pathways and inhibiting growth .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | EC50 (T. brucei) | EC50 (L. donovani) | CC50 (HepG2) |
|---|---|---|---|
| This compound | 0.38 µM | >15.6 µM | >7.8 µM |
| Hit A (reference compound) | 0.95 µM | 1.0 µM | >100 µM |
| Doxorubicin (control) | - | - | 37 µM |
This table illustrates that while this compound shows potent activity against T. brucei, it lacks efficacy against L. donovani compared to other reference compounds.
Case Studies and Research Findings
In recent studies focusing on the synthesis and evaluation of this compound:
- A study reported the synthesis of derivatives of imidazo[1,2-b]pyridazines and their biological evaluation against Leishmania spp., highlighting the importance of structural modifications in enhancing bioactivity .
- Another research effort emphasized structure-activity relationships (SAR), indicating that specific substitutions on the imidazo ring can significantly affect both antiparasitic efficacy and cytotoxicity profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine?
- Answer: The compound is synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to introduce the nitro group. Subsequent functionalization at the chloromethyl group (position 2) can be achieved via nucleophilic substitution with sodium benzenesulfinate or Pd-catalyzed direct C3-arylation using aryl halides (e.g., 3-chloronitrobenzene) . Alternative routes involve Suzuki-Miyaura coupling for aryl group introduction .
Q. How is the structural identity of this compound confirmed experimentally?
- Answer: Characterization relies on 1H/13C NMR for chemical shift assignments (e.g., nitro and chloro substituents), ESI-MS for molecular weight validation, and melting point analysis to assess purity. For example, 3-(3-nitrophenyl)imidazo[1,2-b]pyridazine derivatives show distinct aromatic proton splitting patterns in NMR and molecular ion peaks in MS matching calculated values .
Q. What biological activities are associated with this scaffold?
- Answer: Imidazo[1,2-b]pyridazines exhibit diverse activities, including TYK2 pseudokinase inhibition (IC50 <1 nM for selective allosteric inhibitors) and central/peripheral benzodiazepine receptor binding (e.g., IC50 148 nM for diazepam displacement). These activities are influenced by substituents at positions 2, 3, and 6 .
Advanced Research Questions
Q. How can regioselectivity challenges in C-H functionalization be addressed?
- Answer: Direct C3-arylation via Pd catalysis (e.g., Pd(PPh3)2Cl2) in DMA solvent achieves regioselective coupling with aryl bromides. If direct arylation fails (e.g., at C2), a two-step approach involving bromination followed by Suzuki coupling is effective. For example, 2-bromo-3-(4-fluorophenyl)imidazo[1,2-b]pyridazine reacts with phenylboronic acid to yield diarylated products in >85% yield .
Q. What strategies optimize potency and selectivity in kinase inhibitors based on this scaffold?
- Answer: Iterative structure-activity relationship (SAR) studies highlight the importance of:
- Position 3: Aryl/heteroaryl groups (e.g., 3-nitrophenyl) enhance TYK2 inhibition.
- Position 6: Chloro substituents improve metabolic stability, while methoxy groups modulate solubility.
- Peripheral modifications: Methylsulfinyl or benzamidomethyl groups at position 6 improve selectivity over JAK1/JAK3 .
Q. How are synthetic failures resolved in multi-step functionalization?
- Answer: When Pd-catalyzed direct arylation at C2 fails (e.g., due to steric hindrance), bromination of the intermediate with NBS followed by Suzuki coupling under microwave conditions (e.g., 100°C, 30 min) restores efficiency. For example, 2-bromo-3-(4-fluorophenyl) derivatives achieve >85% coupling yields with thienylboronic acids .
Q. What analytical methods resolve spectral ambiguities in substituted derivatives?
- Answer: 2D NMR (COSY, HSQC) distinguishes overlapping aromatic signals in diarylated analogs. For example, NOESY correlations confirm spatial proximity between C2-aryl and C3-nitro groups. HPLC-MS with C18 columns (ACN/water gradient) identifies impurities from incomplete nitration or sulfonation .
Data Contradictions and Troubleshooting
Q. Why do certain substituents reduce binding affinity in benzodiazepine receptor assays?
- Answer: Polymethoxy or bulky groups (e.g., 4-cyclohexylphenyl) at position 2 disrupt steric compatibility with the receptor’s hydrophobic pocket. Conversely, methylenedioxy or p-tolyl groups enhance affinity (IC50 <2 nM) by aligning with conserved binding motifs .
Q. How to reconcile discrepancies in reported reaction yields for Pd-catalyzed couplings?
- Answer: Yield variations arise from solvent choice (DMA vs. pentan-1-ol) and Pd ligand ratios. For 3-nitrophenyl derivatives, DMA increases solubility of nitro-containing substrates, improving yields to 72% compared to 55% in less polar solvents .
Methodological Tables
Table 1: Key Synthetic Conditions for Functionalization
Table 2: Biological Activity vs. Substituents
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
